methyl 5-amino-2-hydroxypentanoate hydrochloride
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Overview
Description
Methyl 5-amino-2-hydroxypentanoate hydrochloride is a chemical compound with the molecular formula C6H14ClNO2. It is a derivative of amino acids and is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals . This compound is known for its stability and reactivity, making it a valuable component in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-2-hydroxypentanoate hydrochloride typically involves the esterification of 5-amino-2-hydroxypentanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-hydroxypentanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 5-amino-2-hydroxypentanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes and receptors.
Industry: Employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl 5-amino-2-hydroxypentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. It is known to participate in various biochemical pathways, influencing cellular processes and metabolic functions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-aminopentanoate hydrochloride
- Ethyl 5-aminopentanoate hydrochloride
- 5-Aminovaleric acid methyl ester hydrochloride
Uniqueness
Methyl 5-amino-2-hydroxypentanoate hydrochloride is unique due to its specific functional groups, which confer distinct reactivity and stability. Its hydroxyl and amino groups allow for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.
Properties
CAS No. |
2731007-02-4 |
---|---|
Molecular Formula |
C6H14ClNO3 |
Molecular Weight |
183.6 |
Purity |
95 |
Origin of Product |
United States |
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